N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is a synthetic organic compound that features an imidazole ring, an ether linkage, and a chlorobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are key components of many functional molecules used in various applications .
Mode of Action
The exact mode of action of This compound Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of This compound Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide typically involves multiple steps:
Formation of the Imidazole Intermediate: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.
Ether Linkage Formation: The imidazole intermediate is then reacted with 2-chloroethanol under basic conditions to form the 2-(1H-imidazol-1-yl)ethanol.
Coupling with 2-Chlorobenzoyl Chloride: The final step involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically forming N-oxides.
Reduction: The chlorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide N-oxide.
Reduction: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-aminobenzamide.
Substitution: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-azidobenzamide or N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-thiobenzamide.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its imidazole ring, which is known for its biological activity. It can be used in the development of drugs targeting enzymes and receptors, particularly those involved in inflammatory and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-fluorobenzamide: Contains a fluorine atom instead of chlorine.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-iodobenzamide: Features an iodine atom in place of chlorine.
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPCBOEUVKCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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